1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide
Description
This guanidine derivative (CID 50534) is a hydrobromide salt with the molecular formula C₂₄H₂₃BrClN₃O. Its structure includes:
- A p-allyloxyphenyl group (allyl ether-substituted phenyl ring).
- A p-chlorophenethyl substituent (chlorine atom on the phenethyl chain).
- A central guanidine core with a phenyl group at position 2.
Key physicochemical properties include a predicted collision cross-section (CCS) of 208.9 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity . The compound lacks reported pharmacological data, suggesting it may be a novel or understudied entity.
Properties
CAS No. |
69415-43-6 |
|---|---|
Molecular Formula |
C24H25BrClN3O |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)ethyl-[N-phenyl-N'-(4-prop-2-enoxyphenyl)carbamimidoyl]azanium;bromide |
InChI |
InChI=1S/C24H24ClN3O.BrH/c1-2-18-29-23-14-12-22(13-15-23)28-24(27-21-6-4-3-5-7-21)26-17-16-19-8-10-20(25)11-9-19;/h2-15H,1,16-18H2,(H2,26,27,28);1H |
InChI Key |
NMMIBGPXJDCGNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N=C([NH2+]CCC2=CC=C(C=C2)Cl)NC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with p-allyloxyphenyl, p-chlorophenethyl, and phenylguanidine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Comparison with 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine Hydrobromide (CID 50518)
Structural Differences :
- Molecular formula: C₂₃H₂₃N₃O (lacking Cl and Br present in CID 50534).
Physicochemical Implications :
- The absence of a halogen in CID 50518 may reduce steric hindrance, affecting binding interactions.
| Parameter | CID 50534 (Target Compound) | CID 50518 (Benzyl Analog) |
|---|---|---|
| Molecular Formula | C₂₄H₂₃BrClN₃O | C₂₃H₂₃N₃O |
| Key Substituent (Position 3) | p-Chlorophenethyl | Benzyl |
| Predicted CCS ([M+H]+) | 208.9 Ų | Not reported |
| Halogen Content | Br, Cl | None |
Broader Context: Guanidine Hydrobromides in Pharmacology
While CID 50534 lacks direct pharmacological data, other hydrobromide salts (e.g., Eletriptan HBr , a 5-HT1B/1D agonist) demonstrate that hydrobromide formulations improve water solubility, a trait likely shared by CID 50534 . However, the guanidine core distinguishes it from indole-based therapeutics like Eletriptan.
Research Needs :
- Experimental validation of CCS predictions.
- Pharmacokinetic profiling (e.g., solubility, logP).
- Target identification studies to elucidate mechanism of action.
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